
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone" is an intriguing chemical entity that blends the reactivity and structural elements of thiadiazole, piperidine, and thiophene. It's used in various fields including chemistry, biology, and medicine due to its unique structural properties and potential for diverse chemical interactions.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a 1,3,4-thiadiazole ring , which is known to be a versatile moiety in medicinal chemistry and is found in a variety of therapeutically significant compounds . .
Mode of Action
Compounds containing a 1,3,4-thiadiazole ring are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Compounds containing a 1,3,4-thiadiazole ring have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the broad range of activities reported for compounds containing a 1,3,4-thiadiazole ring , it is possible that this compound could have multiple effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves the following steps:
Formation of 1,3,4-Thiadiazole Ring: This step generally starts with the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to produce the 1,3,4-thiadiazole core.
Attachment of Piperidine Group: The next step involves nucleophilic substitution, where piperidine reacts with a suitable leaving group on the thiadiazole ring to form the 1-(1,3,4-thiadiazol-2-yl)piperidine intermediate.
Formation of the (5-chlorothiophen-2-yl)methanone: This part involves the electrophilic aromatic substitution on thiophene, introducing a carbonyl group at the 2-position and a chlorine atom at the 5-position.
Coupling Step: The final product is achieved by coupling the intermediates through nucleophilic substitution, where the 1-(1,3,4-thiadiazol-2-yl)piperidine intermediate reacts with the (5-chlorothiophen-2-yl)methanone under controlled conditions.
Industrial Production Methods
In industrial settings, this compound is synthesized using high-yield routes that often involve:
Catalysts: Use of catalysts like palladium to enhance reaction rates and yields.
Solvents: Employing polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide for better solubility and reactivity.
Temperature Control: Precise temperature control to optimize reaction conditions and prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings.
Reduction: Reduction of this compound is possible at various sites, including the carbonyl group and the thiadiazole ring.
Substitution: It undergoes nucleophilic and electrophilic substitution reactions readily.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Leads to alcohols or reduced heterocyclic rings.
Substitution: Can yield a variety of substituted derivatives based on the nature of the reagents used.
Applications De Recherche Scientifique
This compound finds applications across multiple scientific disciplines:
Chemistry: Used as a building block in organic synthesis to develop complex molecules.
Biology: Acts as a potential bioactive molecule in studying enzyme interactions and protein binding.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties due to its structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in specific organic reactions.
Comparaison Avec Des Composés Similaires
Comparison
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone: is unique due to the combination of thiadiazole, piperidine, and thiophene, which confer a distinctive reactivity profile and pharmacological potential.
List of Similar Compounds
(2-(1,3,4-Thiadiazol-2-yl)phenol: Shares the thiadiazole ring.
(N-(5-chloro-2-thienyl)piperidine: Contains both piperidine and thiophene but lacks the thiadiazole ring.
(5-chlorothiophen-2-yl)methanol: Similar thiophene and methanone groups but without the piperidine and thiadiazole structures.
This overview should provide a solid foundation on the chemical, synthetic, and application aspects of this fascinating compound. Want to dig deeper into any specific section?
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S2/c13-10-2-1-9(20-10)11(17)16-5-3-8(4-6-16)18-12-15-14-7-19-12/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEMJFZKJLUYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2996121.png)
![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2996122.png)
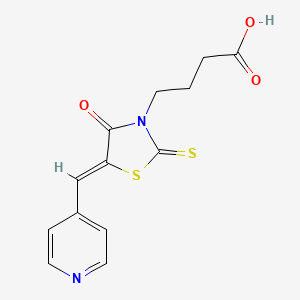
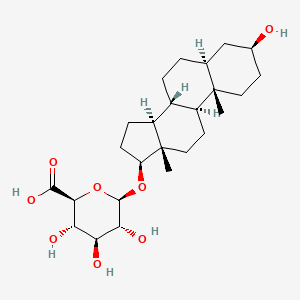
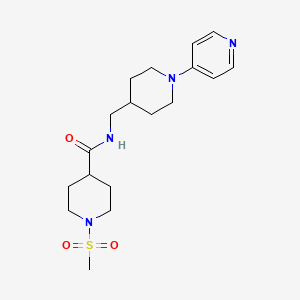
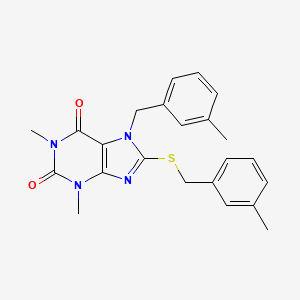
![N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2996132.png)
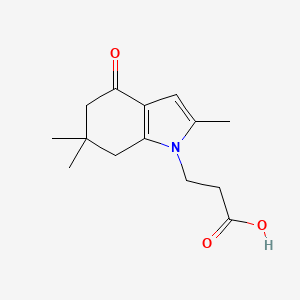
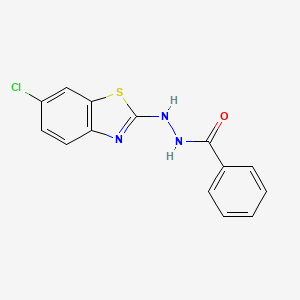
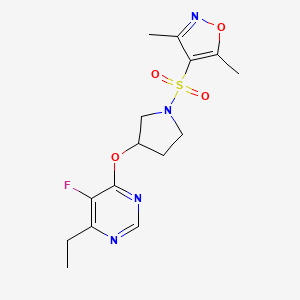
![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996139.png)
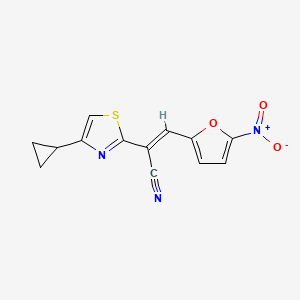

![1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2996144.png)
